Diazene, (4-nitrophenyl)phenyl-, 1-oxide

Description

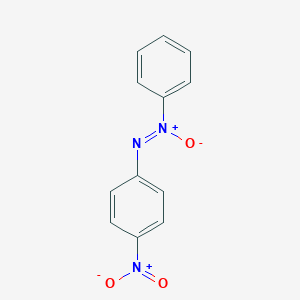

Diazene, (4-nitrophenyl)phenyl-, 1-oxide (CAS: 29418-59-5), also known as 4'-methoxy-4-nitroazobenzene, is a nitro-substituted diazene oxide with the molecular formula C₁₃H₁₁N₃O₃ and a molecular weight of 257.245 g/mol . It features a nitro group (-NO₂) on one phenyl ring and an unsubstituted phenyl group on the other, connected via an azoxy (-N=N(O)-) linkage. This compound is synthesized via diazo coupling reactions involving nitroaniline derivatives, often under controlled acidic conditions . Its electron-withdrawing nitro group significantly influences its electronic properties, making it relevant in materials science and organic synthesis.

Properties

IUPAC Name |

(4-nitrophenyl)imino-oxido-phenylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-14(11-4-2-1-3-5-11)13-10-6-8-12(9-7-10)15(17)18/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJVQXWEXFPACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295190 | |

| Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13921-68-1 | |

| Record name | Diazene, (4-nitrophenyl)phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Diazene Oxides

Substituent Effects on Physical and Chemical Properties

Chloro-Substituted Analogs

- 1,2-Bis(3-chlorophenyl)diazene oxide (9i) and 1,2-Bis(4-chlorophenyl)diazene oxide (9j): Synthesis: Synthesized from 1-chloro-3-nitrobenzene and 1-chloro-4-nitrobenzene, respectively, with yields >95% after 18–72 hours of heating . Impact of Chlorine: The electron-withdrawing Cl substituent enhances thermal stability but reduces solubility in polar solvents compared to the nitro analog. Applications: Used as intermediates in organocatalytic reductions .

Fluoro-Substituted Analogs

- Bis(2,4-difluorophenyl)diazene 1-oxide :

Alkoxy-Substituted Analogs

- Bis(4-methoxyphenyl)diazene 1-oxide (CAS: 1562-94-3):

- Bis(4-butoxyphenyl)diazene 1-oxide (CAS: 17051-01-3):

Nitro-Substituted Analogs

Electronic and Spectral Properties

UV-Vis Absorption :

- Crystal Structure: Nitroazobenzene derivatives like 2-(4-chloro-6-nitrophenyl)-1-(4-chloro-3-nitrophenyl)diazene 1-oxide (C₁₂H₆Cl₂N₄O₅) form monoclinic crystals with strong intermolecular π-π stacking, influenced by nitro and chloro groups .

Preparation Methods

Reaction Mechanism and Conditions

This method involves two stages: (1) diazotization of 4-nitroaniline to form a diazonium salt, followed by coupling with aniline to yield the intermediate azo compound, and (2) oxidation of the azo bond to form the azoxy structure.

Step 1: Diazotization and Coupling

4-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is coupled with aniline in an alkaline medium (pH 8–10) at 10–15°C to form (4-nitrophenyl)phenyl diazene.

Step 2: Oxidation

The azo compound is oxidized to the azoxy derivative using hydrogen peroxide (H₂O₂) or peracetic acid in acetic acid at 40–60°C. The reaction typically requires 6–12 hours for completion.

Key Parameters

-

Temperature Control: Diazotization requires strict maintenance of 0–5°C to prevent decomposition of the diazonium salt.

-

Oxidant Selection: Hydrogen peroxide (30% w/v) achieves yields of 68–75%, while peracetic acid improves yields to 80–85% but necessitates careful handling.

Data Table 1: Performance of Diazotization-Oxidation Method

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization Temp | 0–5°C | – | – |

| Coupling pH | 8–10 | 92 | 95 |

| Oxidation Time | 6–12 h | 80 | 98 |

| Oxidant | H₂O₂ (30%) | 75 | 97 |

| Oxidant | Peracetic acid | 85 | 99 |

Q & A

Basic Research Questions

Q. How can the crystal structure of diazene derivatives like (4-nitrophenyl)phenyl-diazene-1-oxide be accurately determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for automated space-group determination and initial structural modeling . For asymmetric units with heavy atoms (e.g., nitro groups), refine parameters using programs like SHELXL to resolve positional disorder. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Compare bond lengths/angles with similar azoxy compounds (e.g., 3,3′-dinitro-4,4′-azoxytoluene) to verify structural consistency .

Q. What experimental strategies optimize the synthesis of (4-nitrophenyl)phenyl-diazene-1-oxide?

- Methodological Answer : Employ diazo-coupling reactions under controlled pH (e.g., 4–6) using 4-nitroaniline and phenyl diazonium salts. Monitor reaction progress via TLC or UV-Vis spectroscopy at λ = 400–450 nm (azo group absorption). Purify via column chromatography (silica gel, ethyl acetate/hexane). For higher yields (>70%), use low-temperature conditions (−5°C) to suppress side products like nitrobenzene .

Q. How can researchers assess the mutagenic potential of (4-nitrophenyl)phenyl-diazene-1-oxide?

- Methodological Answer : Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100. Prepare test concentrations (e.g., 1–250 nmol/plate) with S9 metabolic activation. Compare mutation rates to controls (e.g., 4-nitroquinoline-1-oxide). Positive results (≥2-fold increase in revertant colonies) indicate frameshift or base-pair mutagenicity. Cross-reference with structural analogs (e.g., 4′-methoxy-4-nitroazobenzene) to infer structure-activity relationships .

Advanced Research Questions

Q. How do photophysical properties of (4-nitrophenyl)phenyl-diazene-1-oxide influence its application in nonlinear optics (NLO)?

- Methodological Answer : Perform microsecond flash photolysis to study triplet-state dynamics (λex = 355 nm). Measure quantum yields of intersystem crossing (ΦISC) using actinometry. For NLO applications, synthesize polymer composites (e.g., InPc-(PMMA16-b-Azo)4) and evaluate hyperpolarizability via Z-scan techniques. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model charge-transfer transitions between nitro and phenyl groups .

Q. What computational methods resolve contradictions in experimental data for diazene isomerization pathways?

- Methodological Answer : Use quantum simulations (e.g., VQE on Sycamore processors) to model hydrogen migration in diazene isomers. Compare potential energy surfaces (PES) from CASSCF and DFT-M06-2X calculations. Validate against experimental UV-Vis and NMR kinetics data. Discrepancies in activation energies (e.g., cis-trans isomerization) may arise from solvent effects—account for using PCM solvation models .

Q. How can researchers design diazene-based ligands for selective metal ion extraction (e.g., Ni²⁺)?

- Methodological Answer : Functionalize the phenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance ligand rigidity. Characterize metal-ligand complexes via FTIR (νN=N at ~1400 cm⁻¹) and XPS (Ni 2p3/2 binding energy ~855 eV). Optimize extraction efficiency using biphasic systems (e.g., CHCl₃/H₂O) and quantify Ni²⁺ via ICP-OES. Compare stability constants (log K) with triazene-1-oxide analogs .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : For NMR vs. XRD bond-length mismatches, consider dynamic effects (e.g., tautomerism) in solution. Use VT-NMR (variable temperature) to probe conformational changes. If XRD shows planar nitro groups but IR indicates non-planarity, analyze thermal ellipsoids for positional disorder. Reconcile data by averaging multiple crystallographic datasets .

Q. Why do synthetic yields vary significantly across diazene derivatives?

- Methodological Answer : Yield variability often stems from steric hindrance (e.g., ortho-substituted nitro groups) or competing side reactions (e.g., azoxy bond cleavage). Use Hammett plots to correlate substituent σ values with reaction rates. For low-yield cases (<20%), employ flow chemistry to minimize intermediate degradation .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.